6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1198475-40-9
VCID: VC0175857
InChI: InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11)
SMILES: CSC1=NC2=C(C=C(S2)Br)C(=O)N1
Molecular Formula: C7H5BrN2OS2
Molecular Weight: 277.154

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 1198475-40-9

Cat. No.: VC0175857

Molecular Formula: C7H5BrN2OS2

Molecular Weight: 277.154

* For research use only. Not for human or veterinary use.

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one - 1198475-40-9

Specification

CAS No. 1198475-40-9
Molecular Formula C7H5BrN2OS2
Molecular Weight 277.154
IUPAC Name 6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11)
Standard InChI Key IOHONOJVTPAGLZ-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=C(S2)Br)C(=O)N1

Introduction

Chemical Structure and Properties

Structural Characteristics

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one features a bicyclic structure with fused thiophene and pyrimidine rings. The thiophene component provides the "thieno" prefix, while the "[2,3-d]" notation indicates the manner in which the rings are fused. Specifically, the 2,3-positions of the thiophene are fused to the 5,6-positions of the pyrimidine ring. The compound contains several key functional groups: a bromine atom at the 6-position of the thieno ring, a methylthio (-SCH₃) group at the 2-position of the pyrimidine ring, and a carbonyl group at the 4-position forming part of a lactam structure.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be attributed to 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one:

PropertyValue/Description
Molecular FormulaC₇H₅BrN₂OS₂
Molecular WeightApproximately 277.16 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityLikely soluble in polar organic solvents (DMF, DMSO); poor solubility in water
Melting PointExpected to be above 250°C (based on similar thienopyrimidine compounds)
UV AbsorptionExpected absorption maxima in the range of 260-300 nm

The presence of the bromine atom at the 6-position makes this compound an excellent candidate for further functionalization through various coupling reactions, particularly palladium-catalyzed cross-coupling reactions.

Synthesis Methods

Bromination of Thieno[2,3-d]pyrimidin-4(3H)-one

The synthesis of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically begins with the bromination of thieno[2,3-d]pyrimidin-4(3H)-one. Based on the available literature, the bromination can be efficiently achieved using bromine in acetic acid. Multiple protocols have been reported with varying reaction conditions and yields, as summarized in the following table :

ReagentsConditionsYieldNotes
Br₂, AcOH80°C, 1h95%Produces 6-bromothieno[2,3-d]pyrimidin-4(3H)-one
Br₂, AcOH20°C, 4h92%Room temperature alternative with comparable yield
Br₂, AcOH80°C, 3h87%Extended reaction time, slight decrease in yield
Br₂, AcOH, KOAc0-20°C, 24h56%Addition of potassium acetate lowers yield
Br₂, AcOH, inert atmosphere80°C, 5hNot specifiedControlled conditions under argon

The bromination reaction proceeds via electrophilic aromatic substitution, with the bromine preferentially attacking the 6-position of the thiophene ring due to the electronic effects of the fused pyrimidine system . This regioselectivity is crucial for obtaining the desired 6-bromo intermediate.

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically relies on several spectroscopic techniques. Based on data from related compounds, the following spectroscopic characteristics can be anticipated:

NMR Spectroscopy

¹H NMR spectrum would likely show:

  • A singlet around δ 2.5-2.7 ppm for the methyl protons of the methylthio group

  • A singlet around δ 7.5-8.0 ppm for the C-7 proton on the thiophene ring

  • A broad singlet around δ 12-13 ppm for the NH proton of the pyrimidine ring

¹³C NMR spectrum would likely display signals for:

  • The methyl carbon of the methylthio group (around δ 15-20 ppm)

  • The thiophene ring carbons (approximately δ 110-130 ppm)

  • The pyrimidine carbons, including the C=O at position 4 (around δ 160-170 ppm)

  • The C-S carbon of the methylthio group (around δ 155-165 ppm)

Mass Spectrometry

Mass spectrometry would likely show a characteristic isotope pattern due to the bromine atom, with peaks at m/z 277 and 279 with approximately equal intensities, representing the molecular ions [M]⁺ and [M+2]⁺, respectively.

Infrared Spectroscopy

The IR spectrum would likely exhibit:

  • A strong band around 1650-1670 cm⁻¹ for the C=O stretching vibration

  • Bands around 3000-3100 cm⁻¹ for the N-H stretching

  • Bands in the region of 1500-1600 cm⁻¹ for the C=C and C=N stretching vibrations

  • A band around 750-800 cm⁻¹ characteristic of C-Br stretching

X-ray Crystallography

Biological Activity and Applications

Synthetic Applications

The 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one serves as a valuable building block in organic synthesis:

  • The bromine at the 6-position provides a reactive site for various coupling reactions, including Suzuki, Stille, and Sonogashira coupling protocols.

  • The methylthio group at the 2-position can participate in nucleophilic substitution reactions, allowing for the introduction of various nitrogen-containing groups.

  • The lactam NH group allows for N-functionalization through alkylation or acylation reactions.

These versatile reactive sites make the compound an excellent scaffold for the development of compound libraries for pharmaceutical research.

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